

An In-depth Technical Guide to 4-(Trifluoromethylthio)benzoyl Chloride

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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzoyl chloride

Cat. No.: B057216

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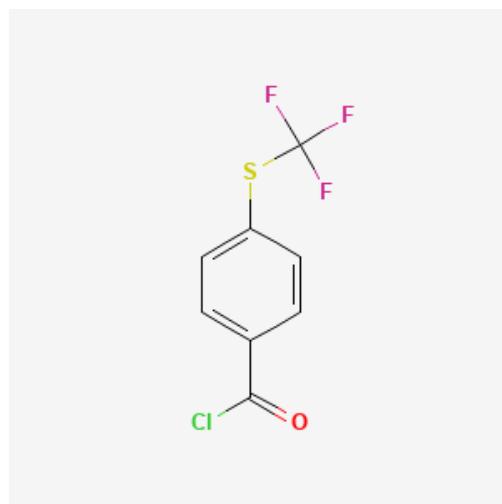
This guide provides a comprehensive overview of **4-(trifluoromethylthio)benzoyl chloride** (CAS No. 330-14-3), a versatile reagent in modern organic synthesis. Its unique molecular structure, featuring both a reactive acyl chloride and a trifluoromethylthio group, makes it a valuable building block for introducing the SCF3 moiety into complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Chemical Properties

4-(Trifluoromethylthio)benzoyl chloride is a derivative of benzoic acid, characterized by a trifluoromethylthio (-SCF3) group at the para (4-) position of the benzene ring and a benzoyl chloride functional group. The strong electron-withdrawing nature of the trifluoromethylthio group enhances the electrophilicity of the acyl chloride, making it a highly reactive acylating agent.^{[1][2][3]} This enhanced reactivity is crucial for its application in synthetic chemistry.^{[1][2]}

Chemical Structure

The structure of **4-(trifluoromethylthio)benzoyl chloride** is depicted below.



Physicochemical and Spectroscopic Data

A summary of the key chemical identifiers and physical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	330-14-3	[4] [5]
Molecular Formula	C ₈ H ₄ ClF ₃ OS	[1] [2] [5]
Molecular Weight	240.63 g/mol	[4] [5] [6]
PubChem ID	2777865	[1] [2]
MDL Number	MFCD01631632	[1] [5]
InChI	1S/C8H4ClF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11,12)/h1-4H	[4] [5] [6]
InChIKey	BCMFTOCCLOAGBP-UHFFFAOYSA-N	[4] [5]
SMILES	C1=CC(=CC=C1C(=O)Cl)SC(F)(F)F	[4] [5] [6]

Table 2: Physical and Chemical Properties

Property	Value	Reference
Appearance	Colorless to light yellow clear liquid	[1] [2] [5]
Purity	≥97%	[4]
Boiling Point	229-230 °C (lit.)	[2] [4] [5]
Density	1.445 g/mL at 25 °C (lit.)	[4] [5]
Refractive Index	n _{20/D} 1.5220 (lit.)	[4] [5]
Flash Point	47.2 °C (117.0 °F) - closed cup	[4]
Solubility	Soluble in Chloroform, Ethyl Acetate	[5]
Stability	Moisture Sensitive	[5]

Table 3: Safety Information

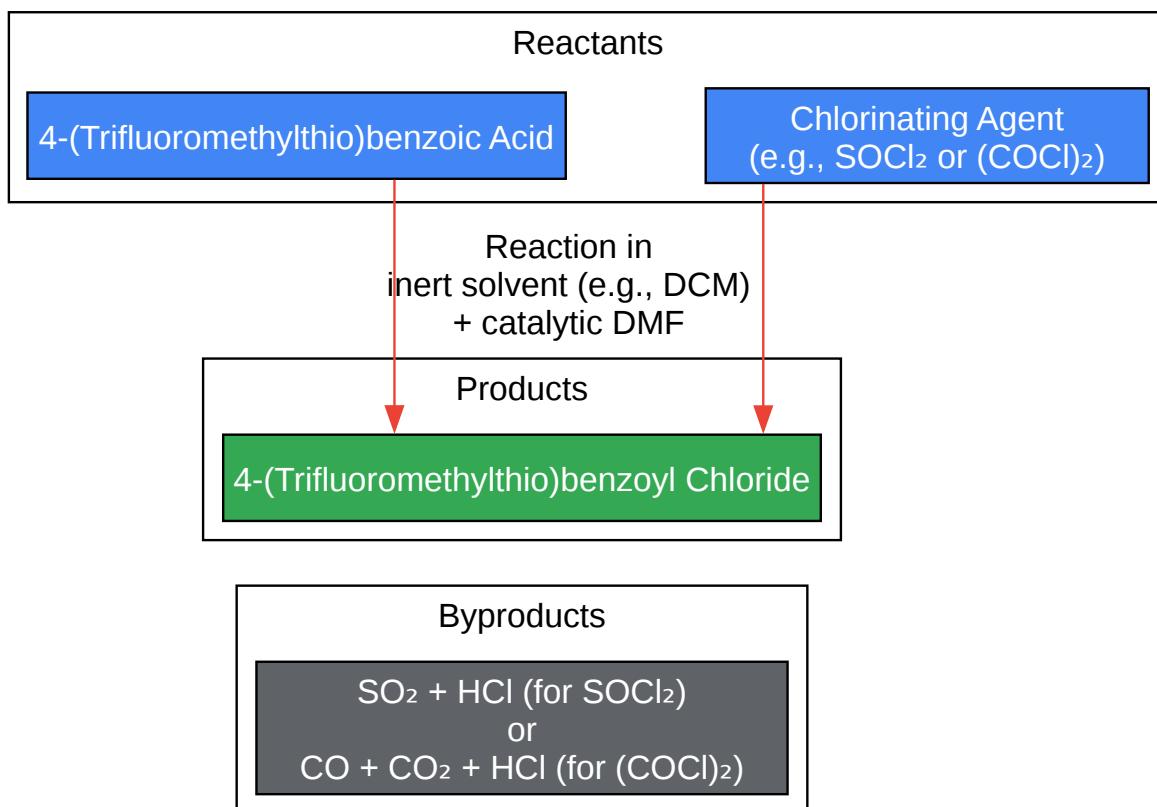
Category	Information	Reference
Signal Word	Danger	[4]
Pictograms	GHS02 (Flame), GHS05 (Corrosion)	[4]
Hazard Statements	H226 (Flammable liquid and vapour), H314 (Causes severe skin burns and eye damage)	[4]
Storage	Store at 2 - 8 °C under nitrogen	[1] [5]

Synthesis and Reactivity

4-(Trifluoromethylthio)benzoyl chloride is a key intermediate in synthetic chemistry, valued for its ability to introduce the 4-(trifluoromethylthio)benzoyl moiety into various molecular scaffolds.[\[1\]](#)[\[2\]](#)

Synthesis Pathway

The most common method for synthesizing acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$). While a specific protocol for **4-(trifluoromethylthio)benzoyl chloride** is not readily available in the searched literature, a standard procedure can be inferred from the synthesis of structurally similar compounds like 4-(trifluoromethyl)benzoyl chloride.^[4] The reaction proceeds by converting 4-(trifluoromethylthio)benzoic acid to the desired acyl chloride.



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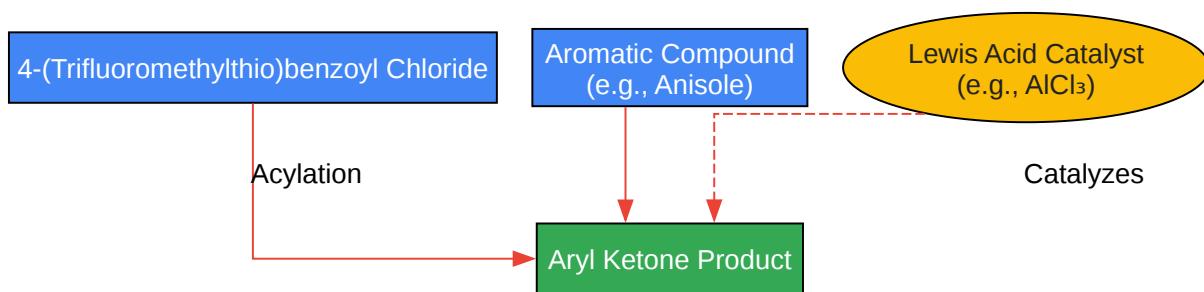
Caption: General synthesis of **4-(trifluoromethylthio)benzoyl chloride**.

Typical Applications and Reactivity

This compound is primarily used as an acylating agent.^[1] Its enhanced reactivity facilitates the introduction of the acyl group into target molecules. This is particularly useful in:

- Pharmaceutical Synthesis: As a building block for creating complex drug candidates. The SCF_3 group can improve properties like lipophilicity and metabolic stability.[1][3]
- Agrochemical Development: Used in the synthesis of advanced pesticides and herbicides.[1][3]
- Materials Science: For modifying existing compounds to create novel materials with enhanced properties.[1]

A primary application is in Friedel-Crafts acylation, where it reacts with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form a ketone.



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Caption: Workflow for a typical Friedel-Crafts acylation reaction.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and a key reaction of **4-(trifluoromethylthio)benzoyl chloride**. These protocols are based on standard, well-established procedures for analogous chemical transformations.

Representative Synthesis from 4-(Trifluoromethylthio)benzoic Acid

This protocol is adapted from the synthesis of 4-trifluoromethylbenzoyl chloride and represents a standard method for converting a carboxylic acid to an acyl chloride using oxalyl chloride.[4]

Objective: To synthesize **4-(trifluoromethylthio)benzoyl chloride**.

Materials:

- 4-(Trifluoromethylthio)benzoic acid
- Oxalyl chloride
- Dimethylformamide (DMF), catalytic amount
- Anhydrous Dichloromethane (DCM)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-(trifluoromethylthio)benzoic acid (1.0 eq) in anhydrous DCM.
- Catalyst Addition: Add a catalytic amount of DMF (e.g., a few drops) to the solution.
- Chlorination: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.1-1.5 eq) dropwise via the dropping funnel over 15-20 minutes. Vigorous gas evolution (CO, CO₂) will be observed.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-18 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.
- Purification: The resulting crude **4-(trifluoromethylthio)benzoyl chloride** can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.

Representative Protocol: Friedel-Crafts Acylation of Anisole

This protocol provides a general methodology for using **4-(trifluoromethylthio)benzoyl chloride** as an acylating agent in a Friedel-Crafts reaction.

Objective: To synthesize 4-methoxy-4'-(trifluoromethylthio)benzophenone.

Materials:

- **4-(Trifluoromethylthio)benzoyl chloride**
- Anisole
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric acid (HCl), aqueous solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Catalyst Suspension: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous AlCl_3 (1.1 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
- Acylium Ion Formation: In a separate flask, dissolve **4-(trifluoromethylthio)benzoyl chloride** (1.0 eq) and anisole (1.0 eq) in anhydrous DCM.
- Acylation Reaction: Add the solution of the acyl chloride and anisole dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition, allow the reaction mixture to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

- **Quenching:** Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of cold, dilute aqueous HCl.
- **Extraction and Isolation:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure aryl ketone.

Conclusion

4-(Trifluoromethylthio)benzoyl chloride is a potent and versatile chemical intermediate. Its heightened reactivity, coupled with the useful properties imparted by the trifluoromethylthio group, establishes it as a critical tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The synthetic protocols outlined herein, based on fundamental organic reactions, provide a solid foundation for researchers to utilize this valuable compound in their synthetic endeavors.

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